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Dendridine A

Cat. No.: B1245703
M. Wt: 508.2 g/mol
InChI Key: WOFRPUHHIHPQGR-UHFFFAOYSA-N
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Description

Natural Occurrence and Isolation from Marine Organisms

Dendridine A was first identified and isolated from a marine sponge of the genus Dictyodendrilla. acs.org Marine sponges are recognized as a prolific source of novel alkaloids with diverse chemical structures. acs.orgnih.gov The specific sponge that yielded this compound was collected in Okinawa, Japan. acs.orgacs.org

The isolation of this compound from the wet sponge tissue (Dictyodendrilla sp.) was a multi-step process. acs.org

Initially, the sponge material was extracted using methanol (B129727) (MeOH). acs.org

The resulting extract was partitioned, and the n-butanol (n-BuOH)-soluble fraction was selected for further purification. acs.org

This fraction was subjected to a series of chromatographic techniques, including silica (B1680970) (SiO2) and C18 column chromatography. acs.orgacs.org

The final purification step was accomplished using reversed-phase high-performance liquid chromatography (HPLC), which yielded this compound as a trifluoroacetic acid (TFA) salt. acs.org

The yield of this compound from the source organism was relatively low, calculated at 0.00075% of the sponge's wet weight. acs.orgacs.org During this process, other known compounds were also isolated, including the alkaloid makaluvamine O and the terpenoid hydroquinone (B1673460) aureol. acs.orgacs.org

Chemotaxonomic Context within Marine Natural Products Chemistry

Chemotaxonomy utilizes the chemical constituents of organisms to understand their classification and evolutionary relationships. In the context of marine natural products, certain chemical classes are characteristic of specific organisms. Marine sponges, particularly from the order Dendroceratida, which includes the genus Dictyodendrilla, are known for producing a variety of nitrogenous metabolites. acs.orgnih.gov

The genus Dictyodendrilla is specifically noted for producing pyrrolocarbazole alkaloids. acs.org The discovery of this compound, a bis-indole alkaloid, within this genus contributes to the chemotaxonomic understanding of these sponges. acs.orgnih.gov Alkaloids isolated from marine organisms often feature novel chemical frameworks not found in their terrestrial counterparts, and frequently possess halogen substituents. nih.gov this compound contains two bromine atoms, a common feature in many marine-derived metabolites that can be a useful chemotaxonomic marker. acs.orgresearchgate.netump.edu.pl The presence of such bis-indole alkaloids is a significant characteristic of sponges in genera such as Spongosorites, Smenospongia, and Topsentia, placing Dictyodendrilla within this important chemical group. nih.govresearchgate.net

Structural Classification as a Bis-indole Alkaloid

This compound is structurally classified as a bis-indole alkaloid. acs.orgnih.govnih.gov This classification indicates that its molecular architecture is composed of two indole (B1671886) ring systems linked together. researchgate.netresearchgate.net The molecular formula of this compound has been determined as C₂₀H₂₀Br₂N₄O₂ through high-resolution electrospray ionization mass spectrometry (HRESIMS). acs.orgresearchgate.net

Spectroscopic analysis revealed its unique and specific structure. This compound is a C2-symmetrical 4,4′-bis(7-hydroxy)indole alkaloid. acs.orgacs.orgnih.gov This means the two indole units are identical and are connected at the C-4 position of each indole ring. Each indole unit is substituted with a bromine atom and a hydroxy group. acs.org The isolation of a 7-hydroxyindole (B18039) alkaloid like this compound is considered rare among the many hydroxyindole alkaloids reported as natural products. acs.orgacs.org The complete structure was elucidated through detailed analysis of spectroscopic data, including 1H and 13C NMR, which established the connectivity and stereochemistry of the molecule. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20Br2N4O2 B1245703 Dendridine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20Br2N4O2

Molecular Weight

508.2 g/mol

IUPAC Name

3-(2-aminoethyl)-4-[3-(2-aminoethyl)-5-bromo-7-hydroxy-1H-indol-4-yl]-5-bromo-1H-indol-7-ol

InChI

InChI=1S/C20H20Br2N4O2/c21-11-5-13(27)19-15(9(1-3-23)7-25-19)17(11)18-12(22)6-14(28)20-16(18)10(2-4-24)8-26-20/h5-8,25-28H,1-4,23-24H2

InChI Key

WOFRPUHHIHPQGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=CN2)CCN)C(=C1Br)C3=C(C=C(C4=C3C(=CN4)CCN)O)Br)O

Synonyms

dendridine A

Origin of Product

United States

Ii. Comprehensive Synthetic Chemistry of Dendridine a

Historical Overview of Synthetic Investigations

The synthetic history of Dendridine A is relatively recent, with the primary challenge being the construction of its distinctive 4,4'-bisindole linkage. Unlike many other bisindole alkaloids that arise from ortho-ortho coupling of 5-hydroxyindole (B134679) precursors, this compound is formed through a para-para oxidative coupling of a 7-hydroxyindole (B18039) monomer. acs.org Early investigations focused on understanding the feasibility of such a coupling. Synthetic efforts culminated in the first and, to date, only reported total synthesis by the research group of Jonathan Sperry in 2015. synarchive.com This work provided critical validation for a proposed biomimetic pathway and introduced key methodological advances for the formation of sterically congested biaryl bonds. Prior to the total synthesis, related research included the development of methods to access the key monomer, hemi-dendridine A, which laid the groundwork for the final coupling strategy. researchgate.net

Total Synthesis Approaches to this compound

The total synthesis of this compound has been accomplished through a biomimetic approach, which remains the only validated strategy. The challenges associated with non-biomimetic routes highlight the efficiency of the nature-inspired pathway.

The core of the biomimetic strategy for synthesizing this compound is the hypothesis that the natural product is formed via a para-para oxidative phenolic coupling of a 7-hydroxytryptamine monomer. acs.orgacs.org The validation of this hypothesis was a central goal of the first total synthesis.

Initial attempts to directly replicate this proposed biosynthetic step proved challenging. When the precursor N-acetyl-5-bromo-7-hydroxytryptamine was subjected to a variety of oxidants known to effect phenol (B47542) coupling (e.g., FeCl₃·SiO₂, Ag₂O, Pb(OAc)₄), the reactions resulted in degradation or the formation of undesired ortho-ortho coupled products. acs.orgnih.gov This outcome is consistent with the general stereoelectronic preference for ortho-coupling in the absence of steric or catalytic control. acs.org

Success was ultimately achieved by modifying the substrate to sterically direct the coupling reaction. This landmark synthesis, completed by Sperry and Boyd in 2015, provided definitive validation for the biomimetic approach. acs.orgnih.gov The key was to protect the hydroxyl group of the 7-hydroxyindole monomer, which allowed for the successful execution of the critical biaryl coupling, as detailed in section 2.3.2.

As of this writing, no complete total synthesis of this compound via a non-biomimetic route has been reported in the scientific literature. The primary obstacle for any synthetic approach, whether biomimetic or not, is the construction of the sterically hindered 4,4'-biaryl bond between the two indole (B1671886) nuclei.

A hypothetical non-biomimetic strategy would likely rely on modern cross-coupling reactions, such as a Suzuki or Stille coupling. This would necessitate the synthesis of two different indole precursors, one functionalized with a boronic acid (or ester) and the other with a halide at the 4-position. While powerful, these methods could face significant challenges:

Steric Hindrance: The bulky substituents on the indole rings would likely impede the crucial bond-forming step, requiring highly specialized catalysts and reaction conditions.

Synthesis of Precursors: The preparation of indole monomers functionalized specifically at the C4 position can be complex and require multi-step sequences.

Late-Stage Coupling: Performing the coupling late in the synthesis with complex, fully functionalized indole fragments increases the risk of low yields and competing side reactions.

The success of the biomimetic oxidative coupling suggests that it remains the most efficient method for assembling the core structure of this compound.

Key Methodological Innovations in this compound Chemical Synthesis

The successful synthesis of this compound was not only a significant achievement in natural product synthesis but also a showcase for innovative chemical methods tailored to the molecule's unique structural challenges.

A critical step towards the total synthesis of this compound was the efficient preparation of its monomeric precursor, a 7-oxytryptamine derivative. A short synthesis of "hemi-dendridine A acetate" was accomplished using a modified Fischer indolization. researchgate.net This reaction represents a rare example of a single-step synthesis of a 7-oxytryptamine from an ortho-oxygenated phenylhydrazine (B124118). researchgate.net

The Fischer indole synthesis, a classic reaction discovered in 1883, typically involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form an indole. wikipedia.orgchem-station.com The modification applied in the synthesis of the this compound precursor allowed for the use of a more complex, oxygenated starting material, providing direct access to the required 7-hydroxyindole core, which was essential for the subsequent oxidative coupling step. researchgate.net

The formation of the central 4,4'-biaryl bond was the crux of the this compound synthesis. After direct phenolic coupling failed, an alternative strategy was required. acs.orgacs.org The breakthrough came from employing a Scholl-type oxidative coupling reaction. acs.orgnih.gov The Scholl reaction is an acid-catalyzed oxidative coupling typically used to form intramolecular bonds in polycyclic aromatic hydrocarbons. acs.org Its intermolecular application in natural product synthesis is less common but proved highly effective for this compound.

To overcome the inherent preference for ortho-ortho coupling, the 7-hydroxyl group of the tryptamine (B22526) monomer was protected as a bulky 7-isopropoxy substituent. acs.org Subjecting this protected monomer to the strong Lewis acid and one-electron oxidant molybdenum pentachloride (MoCl₅) successfully induced the desired para-para coupling, furnishing the complete carbon skeleton of this compound. acs.orgnih.gov The bulky isopropoxy group is believed to sterically block the ortho positions (C6), forcing the coupling to occur at the desired para position (C4). acs.org

This strategic use of a protecting group to direct the regioselectivity of an oxidative coupling was the key innovation that unlocked the total synthesis of this unique natural product.

The table below summarizes the key steps of the first total synthesis of this compound. synarchive.com

StepStarting MaterialReagents and ConditionsProductYield
12-IsopropoxyanilineNBS, DMF, RT, 2 h4-Bromo-2-isopropoxyaniline88%
24-Bromo-2-isopropoxyanilineHCl, NaNO₂, SnCl₂·2H₂O, H₂O, -40 °C to RT, 3.5 h(4-Bromo-2-isopropoxyphenyl)hydrazine56%
3(4-Bromo-2-isopropoxyphenyl)hydrazineN-Acetyl-2-pyrroline, AcOH, EtOH, H₂O, 70 °C, 65 minHemi-dendridine A Precursor (Isopropoxy-protected)45%
4Hemi-dendridine A PrecursorTiCl₄, MoCl₅, CH₂Cl₂, 0 °C, 90 minCoupled Bisindole Product32%
5Coupled Bisindole ProductAlCl₃, CH₂Cl₂, 0 °C, 50 minDeprotected Bisindole (Isopropoxy groups removed)93%
6Deprotected BisindoleHCl, H₂O, MeOH, Reflux, 48 hThis compound27%

Design and Synthesis of Dendrindine A Analogs and Derivatives

The development of this compound analogs is predicated on a foundational understanding of its core structure and the potential for chemical modification at various positions. The strategic alteration of the this compound scaffold allows for the systematic probing of its biological targets and the optimization of its pharmacological profile.

Rational Design Principles for Structural Analogs

The rational design of this compound analogs is a multifaceted process that draws upon principles of medicinal chemistry and chemical biology. A primary consideration is the identification of key structural motifs within the this compound framework that are likely to be critical for its biological activity. While specific studies on this compound analog design are limited, general principles for the design of bisindole alkaloid analogs can be extrapolated. These often involve modifications to the indole nitrogen, alterations of substituents on the aromatic rings, and changes to the linking unit between the two indole moieties.

Key strategies in the rational design of bisindole alkaloid analogs include:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups of atoms with others that have similar physical or chemical properties to enhance or modify biological activity.

Conformational Constraints: Introducing structural elements that restrict the molecule's flexibility to favor a bioactive conformation.

Modulation of Physicochemical Properties: Altering functional groups to fine-tune properties such as solubility, lipophilicity, and metabolic stability.

Table 1: Potential Modification Sites on the this compound Scaffold for Analog Design

Modification Site Potential Modifications Rationale for Modification
Indole N-HAlkylation, Acylation, SulfonylationModulate hydrogen bonding capacity and lipophilicity.
Aromatic RingsHalogenation, Alkoxylation, NitrationInvestigate electronic effects on activity.
Inter-indole LinkageVariation in length and rigidityProbe the importance of spatial orientation of indole units.
Side ChainsHomologation, Functional group interconversionExplore steric and electronic requirements for binding.

Advanced Synthetic Pathways to Derivatized Structures

The synthesis of derivatized this compound structures necessitates the development of robust and versatile synthetic routes. While the de novo synthesis of each analog is one approach, a more efficient strategy often involves the late-stage functionalization of the core this compound scaffold or a key intermediate. General synthetic strategies applicable to the derivatization of bisindole alkaloids can provide a framework for accessing this compound derivatives.

Recent advances in cross-coupling methodologies have proven invaluable in the synthesis of complex natural products and their analogs. For instance, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings could be employed to introduce a variety of substituents onto the aromatic rings of the indole moieties. Furthermore, modern C-H activation techniques offer the potential for direct functionalization of the indole core, bypassing the need for pre-functionalized starting materials.

A hypothetical advanced synthetic pathway for a derivatized this compound analog might involve:

Synthesis of a Key Monomeric Indole Precursor: A highly functionalized indole monomer bearing orthogonal protecting groups would allow for selective modification at different positions.

Dimerization to Form the Bisindole Core: A key coupling reaction, such as an oxidative coupling or a transition-metal-catalyzed cross-coupling, would be used to construct the central bisindole framework.

Late-Stage Derivatization: Following the formation of the core structure, deprotection and subsequent functionalization at specific sites would yield a library of diverse this compound derivatives.

Table 2: Key Synthetic Reactions for the Derivatization of Bisindole Alkaloids

Reaction Type Reagents and Conditions Application in this compound Derivatization
N-Alkylation/AcylationAlkyl halide/Acyl chloride, BaseModification of the indole nitrogen.
Suzuki CouplingAryl boronic acid, Pd catalyst, BaseIntroduction of aryl or heteroaryl groups on the aromatic rings.
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseFormation of C-N bonds at the aromatic rings.
C-H FunctionalizationTransition metal catalyst, OxidantDirect introduction of functional groups onto the indole core.

Iii. Advanced Structural Elucidation and Spectroscopic Characterization of Dendridine a

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy was instrumental in determining the planar structure and relative stereochemistry of Dendridine A. A comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra provided the necessary data for a complete assignment of proton (¹H) and carbon (¹³C) signals. amazonaws.commdpi.comyoutube.combhu.ac.in

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons of the indole (B1671886) rings, as well as for the aliphatic protons of the piperazine (B1678402) core and the isopropoxy groups. amazonaws.com Due to the molecule's C2 symmetry, the number of observed signals is halved, simplifying the spectrum. For instance, the protons at positions 4 and 4' appear as a single resonance, as do the protons at positions 8 and 8'. amazonaws.com

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in The chemical shifts of the carbon atoms are indicative of their chemical environment, allowing for the differentiation between aromatic, aliphatic, and oxygen- or nitrogen-bound carbons.

To establish the connectivity between protons and carbons, a suite of 2D NMR experiments was employed, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.govrsc.orgresearchgate.net

COSY experiments revealed the correlations between vicinal protons, helping to piece together the spin systems within the molecule. nih.gov

HSQC spectra correlated each proton with its directly attached carbon atom.

The detailed analysis of these NMR data allowed for the unambiguous assignment of all proton and carbon resonances, as summarized in the table below.

Position¹H Chemical Shift (ppm, multiplicity, J in Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
2, 2'-126.9-
3, 3'-108.3-
3a, 3a'-129.5-
4, 4'6.95 (s)111.8C-3, C-3a, C-5, C-7a
5, 5'-149.2-
6, 6'-115.4-
7, 7'-122.1-
7a, 7a'-136.1-
8, 8'2.83-2.80 (m)48.5C-2, C-7a, C-9
9, 9'1.91-2.12 (m)25.9C-8, C-10
10, 10'4.78 (sep, J = 6.0)71.2C-9, C-11
11, 11'1.46-1.45 (m)22.1C-10

Data obtained from the biomimetic synthesis of this compound and may show slight variations from the natural product. amazonaws.com

Applications of Mass Spectrometry (MS) Techniques in Elucidation

From this precise mass, the molecular formula of this compound was determined to be C₂₀H₂₀Br₂N₄O₂. researchgate.netnih.gov This information was fundamental for the subsequent interpretation of NMR data and for constraining the possible structural isomers. The isotopic pattern observed in the mass spectrum, characteristic of a molecule containing two bromine atoms, further corroborated this molecular formula.

Tandem mass spectrometry (MS/MS) experiments could be used to fragment the parent ion, providing additional structural information by revealing the connectivity of different parts of the molecule. nih.govresearchgate.net The fragmentation pattern would be expected to show losses of the isopropoxy groups and cleavage of the piperazine ring, consistent with the proposed structure.

Determination of Chiral Properties and Stereochemical Configuration

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. utdallas.edumakingmolecules.commatanginicollege.ac.in This chirality arises from the presence of stereocenters in the molecule. uou.ac.in The determination of its chiral properties and absolute stereochemical configuration is crucial for a complete structural description.

The optical activity of this compound, its ability to rotate the plane of polarized light, is a direct consequence of its chirality. wustl.edutorontech.comwikipedia.org The specific rotation, a standardized measure of this rotation, would be a key experimental value to obtain for the natural product. libretexts.org While a biomimetic synthesis has been reported, the optical rotation of the synthesized material was not specified. amazonaws.com However, related bis-indole alkaloids often exhibit significant optical rotations. scribd.com

The absolute configuration of the stereocenters in this compound, which describes the precise three-dimensional arrangement of the atoms, can be determined using several methods. doubtnut.comchadsprep.comlibretexts.org One common approach is the comparison of experimental electronic circular dichroism (ECD) spectra with those calculated for the possible stereoisomers using computational methods. researchgate.net X-ray crystallography of a suitable crystal would also provide unambiguous assignment of the absolute configuration. To date, the absolute configuration of natural this compound has not been definitively reported in the reviewed literature.

Employment of Computational Chemistry for Structure Verification and Conformational Analysis

Computational chemistry serves as a powerful tool for verifying the proposed structure of this compound and for exploring its conformational landscape. escholarship.orgfigshare.comdur.ac.uk Density Functional Theory (DFT) is a widely used computational method for such purposes. tuwien.ac.ataps.orgrsc.org

By performing DFT calculations, the geometry of the this compound molecule can be optimized to find its lowest energy conformation. researchgate.net The calculated NMR chemical shifts for this optimized structure can then be compared with the experimental values. A strong correlation between the calculated and experimental data provides robust support for the correctness of the assigned structure.

Iv. Biological Activities and Mechanistic Pharmacology of Dendridine a

In Vitro Antimicrobial Spectrum and Efficacy Studies

Dendridine A has demonstrated notable inhibitory activity against both bacterial and fungal pathogens in laboratory settings. nih.govacs.org

Studies have revealed that this compound possesses inhibitory effects against certain Gram-positive bacteria. acs.org Specifically, its efficacy has been quantified by determining its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

The antibacterial activity of this compound has been reported against the following Gram-positive pathogens:

Bacillus subtilis : this compound exhibited an MIC of 8.3 µg/mL. acs.org

Micrococcus luteus : A more potent activity was observed against this bacterium, with an MIC of 4.2 µg/mL. acs.org

Table 1: Antibacterial Activity of this compound against Gram-Positive Pathogens

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis 8.3 µg/mL
Micrococcus luteus 4.2 µg/mL

Data sourced from Tsuda et al., 2005. acs.org

In addition to its antibacterial properties, this compound has also shown activity against pathogenic fungi. nih.govacs.org Research has highlighted its effect on Cryptococcus neoformans, a significant fungal pathogen.

The antifungal activity of this compound is characterized by the following finding:

Cryptococcus neoformans : The compound demonstrated an MIC of 8.3 µg/mL against this fungal strain. acs.org

Table 2: Antifungal Activity of this compound

Fungal Strain Minimum Inhibitory Concentration (MIC)
Cryptococcus neoformans 8.3 µg/mL

Data sourced from Tsuda et al., 2005. acs.org

Cellular Cytotoxicity and Antiproliferative Effects in Preclinical Cell Line Models

The cytotoxic potential of this compound has been evaluated against a murine leukemia cell line, L1210. acs.org Cytotoxicity is a critical parameter in the early assessment of a compound's potential as an anticancer agent and is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process or component by 50%.

The investigation into the cellular cytotoxicity of this compound yielded the following result:

Murine leukemia L1210 cells : this compound exhibited weak cytotoxicity with an IC50 value of 32.5 µg/mL. acs.org

Table 3: Cytotoxicity of this compound

Cell Line IC50 Value
Murine leukemia L1210 32.5 µg/mL

Data sourced from Tsuda et al., 2005. acs.org

Investigations into Molecular and Cellular Mechanisms of Action

The precise molecular and cellular mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, initial findings provide a foundation for understanding its potential modes of action.

Detailed studies to identify the specific molecular targets of this compound and characterize its binding interactions are currently limited in the available scientific literature. The structural features of this compound, being a bis-indole alkaloid, suggest potential interactions with various biological macromolecules, but specific targets have not been definitively identified.

As with its molecular targets, the specific intracellular signaling pathways modulated by this compound have not been extensively investigated. The observed antimicrobial and cytotoxic activities suggest that the compound may interfere with essential cellular processes in target organisms, but the precise signaling cascades involved remain a subject for future research.

V. Preclinical in Vivo Evaluation and Mechanistic Studies

Utilization of Relevant Animal Model Systems for Efficacy Assessment

An integral part of preclinical investigation involves the use of appropriate animal models that can effectively mimic human diseases. These models are instrumental in evaluating the in vivo efficacy of a potential therapeutic agent. Common models include rodent, rabbit, canine, and primate systems, each selected based on its ability to represent the morphological and biomechanical properties relevant to the human condition being studied.

In the context of Dendridine A, a comprehensive review of the available scientific literature indicates a notable absence of published in vivo efficacy studies utilizing animal models. Research on this specific bisindole alkaloid has primarily been centered on its initial isolation and in vitro characterization.

Initial studies have reported that this compound exhibits weak cytotoxic activity against murine leukemia L1210 cells, with a half-maximal inhibitory concentration (IC₅₀) of 32.5 μg/mL. encyclopedia.pubencyclopedia.pub Further research has also highlighted its antibacterial and antifungal properties. nih.gov However, these findings have not yet been translated into in vivo investigations to ascertain their therapeutic relevance in a whole-organism setting. The progression from in vitro discovery to in vivo validation is a crucial step that remains to be undertaken for this compound.

Pharmacodynamic Investigations in Preclinical Model Systems

Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body, including their mechanisms of action and the relationship between drug concentration and effect. msdmanuals.comwikipedia.org Such investigations are fundamental to understanding how a compound like this compound interacts with biological targets to produce a therapeutic outcome.

Consistent with the lack of in vivo efficacy data, there are currently no published pharmacodynamic studies for this compound in preclinical models. The exploration of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement and downstream signaling effects in an in vivo context, represents a significant gap in the current body of knowledge. Elucidating the pharmacodynamic profile of this compound would be a critical next step in evaluating its potential as a drug candidate.

Comparative Analysis of this compound with Other Marine-Derived Indole (B1671886) Alkaloids in Preclinical Contexts

While in vivo data for this compound is not available, a comparative analysis of its in vitro activity with that of other marine-derived indole alkaloids can provide valuable context for its potential. Several other compounds from this class have undergone more extensive preclinical evaluation, including both in vitro and in vivo studies.

Topsentin B₁ , for instance, has demonstrated significant in vitro cytotoxicity against the P388 cancer cell line (IC₅₀ of 4.1 ± 1.4 µM) and moderate activity against human HL-60 cancer cells (IC₅₀ of 15.7 ± 4.3 µM). encyclopedia.pub Importantly, in vivo tumor models in mice have confirmed an inhibitory effect of Topsentin B₁ on P388 and B16 tumors. encyclopedia.pub

Dragmacidon A is another marine bisindole alkaloid that has shown promising in vitro anticancer activity against A549, HT29, and MDA-MB-231 cell lines, with IC₅₀ values of 3.1, 3.3, and 3.8 µM, respectively. encyclopedia.pubnih.gov Its proposed mechanism involves the inhibition of PP1 and/or PP2A phosphatases, leading to the inhibition of tumor cell mitosis. encyclopedia.pubnih.gov

Hyrtinadine A has displayed strong in vitro cytotoxicity against mouse leukemia L1210 (IC₅₀ of 1 mg/mL) and human epidermoid carcinoma KB cell lines (IC₅₀ of 3 mg/mL). nih.gov

In contrast, this compound's reported in vitro cytotoxicity against L1210 cells (IC₅₀ of 32.5 μg/mL) appears to be weaker when compared to these other marine-derived indole alkaloids. encyclopedia.pubencyclopedia.pub For example, Bisleuconothine A , another bisindole alkaloid, has been shown to inhibit the growth of various human cancer cell lines and has demonstrated Wnt signaling inhibitory activity, a pathway often dysregulated in cancers like colorectal cancer. oncotarget.com This compound has undergone both in vitro and in vivo studies, highlighting its potential as a colorectal cancer therapeutic. oncotarget.com

The following table provides a comparative overview of the in vitro cytotoxic activities of this compound and other selected marine-derived indole alkaloids.

Compound NameMarine SourceIn Vitro ActivityIn Vivo Data
This compound Sponge (Dictyodendrilla sp.)Weak cytotoxicity against mouse leukemia L1210 cells (IC₅₀: 32.5 μg/mL). encyclopedia.pubencyclopedia.pub Also exhibits antibacterial and antifungal properties. nih.govNot reported in reviewed literature.
Topsentin B₁ SpongeSignificant cytotoxicity against P388 cancer cell line (IC₅₀: 4.1 ± 1.4 µM) and moderate inhibition of human HL-60 cancer cells (IC₅₀: 15.7 ± 4.3 µM). encyclopedia.pubConfirmed inhibitory effect on P388 and B16 tumors in mouse models. encyclopedia.pub
Dragmacidon A Sponge (Hexadella sp.)Significant anticancer activity against A549, HT29, and MDA-MB-231 cells (IC₅₀: 3.1, 3.3, and 3.8 µM, respectively). encyclopedia.pubnih.govNot specified in the provided context.
Hyrtinadine A Sponge (Hyrtios sp.)Strong cytotoxicity against mouse leukemia L1210 (IC₅₀: 1 mg/mL) and human epidermoid carcinoma KB cells (IC₅₀: 3 mg/mL). nih.govNot specified in the provided context.
Bisleuconothine A Leuconotis griffithiiInhibits growth of various human cancer cell lines and exhibits Wnt signaling inhibitory activity. oncotarget.comDemonstrates inhibition of colorectal cancer cell growth in vivo. oncotarget.com
Chondriamide A Red Alga (Chondria sp.)Cytotoxicity against KB cells (IC₅₀: 0.5 μg/mL) and LOVO cells (IC₅₀: 5 μg/mL). encyclopedia.pubencyclopedia.pubNot specified in the provided context.

This comparative analysis underscores that while this compound is a structurally unique marine natural product, its preclinical evaluation is still in its infancy compared to other bisindole alkaloids that have shown more potent in vitro and in some cases, in vivo, anticancer activities. Future research focusing on in vivo efficacy and pharmacodynamic studies will be essential to fully understand the therapeutic potential of this compound.

Vi. Future Research Trajectories and Academic Significance of Dendridine a

Comprehensive Elucidation of Complete Biosynthetic Pathways

The biosynthesis of Dendridine A is postulated to proceed through a direct 4,4'-oxidative coupling of two 7-hydroxytryptamine precursors. scribd.com However, the precise enzymatic machinery driving this transformation remains unknown. A critical future research direction is the complete elucidation of this biosynthetic pathway.

Key research objectives should include:

Identification and Characterization of Oxidative Enzymes: The central step in the proposed biosynthesis is the regioselective oxidative coupling. Research should focus on identifying the specific enzymes responsible for catalyzing the para-para coupling over the electronically favored ortho-ortho pathway. nih.gov Candidate enzymes could include specialized cytochrome P450 monooxygenases or laccase-like enzymes, which are known to mediate phenolic oxidative coupling in the biosynthesis of other complex natural products. nih.govresearchgate.net

Gene Cluster Identification: Modern genomic and transcriptomic approaches can be employed on the source organism (a marine sponge of the Dendrilla genus) to identify the biosynthetic gene cluster responsible for this compound production. This would provide a complete blueprint of the pathway, including tailoring enzymes that may be involved in precursor synthesis and modification.

In Vitro Pathway Reconstruction: Once the genes are identified, the biosynthetic pathway can be reconstituted in vitro or in a heterologous host. This would definitively confirm the function of each enzyme and provide a platform for the engineered biosynthesis of this compound and its analogs.

Understanding the biosynthesis of this compound will not only provide fundamental insights into the enzymatic control of regioselective C-C bond formation but also offer potential biocatalytic tools for synthetic applications.

Development of Asymmetric Synthesis and Stereochemical Control Strategies

The total synthesis of this compound presents significant challenges, primarily in controlling the regioselectivity of the biaryl bond formation and establishing stereochemical control. While a biomimetic synthesis has been reported, it highlights the inherent difficulty in achieving the desired para-para coupling. nih.govacs.org

Future synthetic research should focus on:

Catalyst-Controlled Oxidative Coupling: The reported biomimetic synthesis utilized a Scholl-type oxidative coupling with molybdenum pentachloride, where the regioselectivity was influenced by a bulky protecting group. nih.govacs.org A key goal is to develop catalytic systems, perhaps using transition metals like palladium, copper, or iron, that can directly and selectively catalyze the para-para coupling of unprotected or minimally protected 7-hydroxyindole (B18039) precursors. mdpi.com

Asymmetric Synthesis of the Biaryl Axis: this compound possesses axial chirality due to the hindered rotation around the 4,4'-biaryl bond. Although the natural product's optical rotation has not been reported, it is plausible that the biosynthesis proceeds under enzymatic control, yielding an enantioenriched product. nih.gov A major objective for synthetic chemists is the development of an asymmetric total synthesis to control this element of stereochemistry. This could involve the use of chiral catalysts, chiral auxiliaries, or late-stage atroposelective transformations. chinesechemsoc.orgnih.govnih.govdigitellinc.comresearchgate.net

Convergent Synthetic Strategies: Developing convergent synthetic routes where two functionalized 7-hydroxyindole monomers are prepared separately and then coupled would offer flexibility for analog synthesis. proquest.com This contrasts with a linear approach where the biaryl bond is formed early in the synthesis.

Successful asymmetric synthesis would not only provide access to enantiopure this compound for detailed biological evaluation but also establish methodologies applicable to the synthesis of other hindered biaryl natural products.

Advanced Mechanistic Dissection of Biological Activities at a Molecular and Cellular Level

Preliminary studies have shown that this compound exhibits inhibitory activity against Gram-positive bacteria, including Bacillus subtilis and Micrococcus. scribd.com However, the molecular and cellular basis for this antibacterial activity is completely unexplored. A thorough investigation into its mechanism of action is a crucial area for future research.

Key areas for investigation include:

Target Identification and Validation: The primary goal is to identify the specific molecular target(s) of this compound in bacteria. Techniques such as affinity chromatography, pull-down assays using biotinylated this compound probes, and proteomics can be employed to isolate and identify binding partners.

Cellular-Level Effects: The effect of this compound on bacterial cellular processes should be investigated in detail. This includes examining its impact on cell wall integrity, membrane potential, DNA replication, RNA transcription, and protein synthesis. nih.gov Understanding these effects can provide clues to its mechanism of action. For instance, many bis-indole alkaloids are known to disrupt cell membranes or interfere with crucial cellular processes. mdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the structure of this compound and its biological activity is needed. This involves synthesizing analogs and evaluating their antibacterial potency to identify the key structural features required for activity. nih.govresearchgate.netresearchgate.net

A detailed understanding of how this compound exerts its antibacterial effects could pave the way for its development as a lead compound for new antibiotics, which is of critical importance in an era of increasing antibiotic resistance.

Table 1: Research Plan for Mechanistic Dissection of this compound's Biological Activity

Research Phase Objective Methodologies Expected Outcome
Phase 1: Target Identification To identify the molecular target(s) of this compound in Bacillus subtilis. Affinity chromatography, chemical proteomics, genetic screening for resistant mutants. Identification of specific protein(s) or cellular component(s) that this compound binds to.
Phase 2: Cellular Phenotyping To characterize the cellular effects of this compound treatment. Microscopy (light, fluorescence, electron), membrane potential assays, macromolecule synthesis assays. Understanding of how this compound affects bacterial cell morphology, integrity, and vital processes.

| Phase 3: Validation and SAR | To validate the identified target and understand the structural requirements for activity. | In vitro binding assays with purified target, synthesis and testing of this compound analogs. | Confirmation of the mechanism of action and a preliminary structure-activity relationship map. |

Design and Synthesis of Next-Generation Bis-indole Analogs with Refined Biological Profiles

The unique scaffold of this compound makes it an attractive template for the design and synthesis of novel bis-indole analogs with potentially improved or new biological activities. nih.govnih.gov Given that many bis-indole alkaloids exhibit a range of potent biological effects, including anticancer, antiviral, and antimicrobial activities, there is a strong rationale for exploring the chemical space around the this compound structure. nih.govnih.govmdpi.com

Future work in this area should focus on:

Core Scaffold Modification: Modifications to the bis-indole core, such as altering the substitution pattern on the aromatic rings or changing the nature of the biaryl linkage, could lead to analogs with different biological properties.

Side-Chain Derivatization: The ethylamine side chains of this compound offer a convenient handle for derivatization. Analogs with modified side chains could be synthesized to explore their impact on target binding, solubility, and cell permeability.

Hybrid Molecule Design: It may be possible to create hybrid molecules that combine the this compound scaffold with other known pharmacophores to generate compounds with dual-action mechanisms or novel activities.

The systematic design and synthesis of a library of this compound analogs will be essential for developing a comprehensive structure-activity relationship and for potentially identifying new therapeutic leads.

Table 2: Proposed this compound Analogs and Their Potential Biological Profiles

Analog Class Structural Modification Hypothesized Biological Profile Improvement
Halogenated Analogs Introduction of halogens (F, Cl, Br) on the indole (B1671886) rings. Increased lipophilicity, potentially enhancing membrane permeability and antibacterial potency.
Side-Chain Amides Conversion of the primary amine to various amides or ureas. Altered hydrogen bonding capacity and polarity, potentially leading to new target interactions and improved selectivity.
Glycosylated Analogs Attachment of sugar moieties to the hydroxyl groups. Increased water solubility and potentially altered pharmacokinetic properties and cellular uptake mechanisms.

| Ring-Fused Analogs | Creation of additional rings by linking the side chain to the indole nucleus. | Conformationally constrained structures that may exhibit higher binding affinity and selectivity for specific targets. |

Applications in Chemical Biology as Mechanistic Probes for Biological Systems

Beyond its potential as a therapeutic lead, the this compound scaffold can be developed into valuable chemical biology tools to probe complex biological systems. nih.gov The development of such probes would be instrumental in achieving the mechanistic dissection described in section 6.3.

Key strategies for developing this compound-based chemical probes include:

Fluorescent Labeling: The synthesis of this compound analogs bearing fluorescent tags would allow for the visualization of its uptake, subcellular localization, and dynamics within living cells using advanced microscopy techniques.

Affinity-Based Probes: The incorporation of a reactive group or a tag like biotin would enable the identification of cellular binding partners through affinity purification and mass spectrometry-based proteomics.

Photoaffinity Labeling: The introduction of a photo-activatable cross-linking group would allow for the covalent capture of target molecules upon irradiation, providing a powerful tool for identifying direct binding partners in a complex cellular environment.

The development of these chemical probes will be a critical step in unraveling the detailed molecular pharmacology of this compound and could facilitate the discovery of new biological pathways and therapeutic targets.

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are essential for elucidating the structure of Dendridine A?

  • Methodological Answer : Structural elucidation of this compound (C₂₀H₂₀Br₂N₄O₂) requires integrating 2D NMR techniques (e.g., ¹H-¹³C HMBC, COSY) with computational tools like Computer-Assisted Structure Elucidation (CASE) software. For instance, HMBC correlations help identify long-range carbon-proton couplings, while CASE software resolves stereochemical ambiguities by cross-validating experimental data against theoretical models . X-ray crystallography can further confirm absolute configuration.

Q. How should researchers design synthetic pathways for this compound to ensure reproducibility?

  • Methodological Answer : Retrosynthetic analysis should prioritize functional group compatibility and stereochemical control. Key steps include bromination of the core scaffold and selective N-alkylation. Pilot studies must optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks to minimize side products. Analytical HPLC and MS should validate intermediate purity .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Use cell viability assays (e.g., MTT, ATP-luminescence) across cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and normalize data to solvent-only treatments. Replicate experiments ≥3 times to assess statistical significance (p<0.05 via ANOVA). Dose-response curves should span 4–6 logarithmic concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when assigning this compound’s stereochemistry?

  • Methodological Answer : Discrepancies in NOESY or HMBC correlations require iterative validation:

Compare experimental data with DFT-calculated chemical shifts.

Synthesize stereoisomers and compare spectral profiles.

Use CASE software to simulate alternative configurations and assess fit (e.g., mean absolute error <0.1 ppm for ¹³C shifts) .

Q. What strategies mitigate off-target effects in mechanistic studies of this compound’s anticancer activity?

  • Methodological Answer :

  • Target Identification : Employ CRISPR-Cas9 screens or proteomic pull-down assays with biotinylated this compound analogs.
  • Specificity Controls : Use isoform-specific inhibitors or siRNA knockdowns to confirm pathway involvement.
  • Transcriptomic Profiling : RNA-seq can identify differentially expressed genes post-treatment, filtered for false discovery rates (FDR <5%) .

Q. How can metabolic stability of this compound be improved without compromising potency?

  • Methodological Answer :

  • Structural Modification : Introduce electron-withdrawing groups at metabolically labile sites (e.g., para-position of aryl rings).
  • In Silico Prediction : Use ADMET software (e.g., SwissADME) to predict CYP450 metabolism sites.
  • In Vitro Validation : Incubate analogs with liver microsomes and quantify parent compound depletion via LC-MS/MS .

Data Contradiction and Validation

Q. How should conflicting bioactivity data between academic studies be addressed?

  • Methodological Answer : Conduct meta-analysis with inclusion criteria:

  • Standardize units (e.g., µM vs. nM).
  • Control for cell line genetic drift (authenticate via STR profiling).
  • Apply funnel plots to detect publication bias. Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.